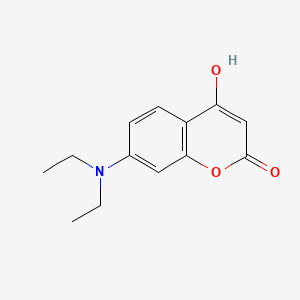

7-Diethylamino-4-hydroxy-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(diethylamino)-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-14(4-2)9-5-6-10-11(15)8-13(16)17-12(10)7-9/h5-8,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPBPGPAPLKZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715691 | |

| Record name | 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816219 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64369-55-7 | |

| Record name | 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 7 Diethylamino 4 Hydroxy Chromen 2 One

Foundational Synthetic Routes to Chromen-2-one Core Structures

The construction of the chromen-2-one skeleton, the fundamental structure of coumarins, is predominantly accomplished through two classical condensation reactions: the Knoevenagel and Pechmann condensations. These methods provide versatile entries into a wide array of coumarin (B35378) derivatives.

Knoevenagel Condensation in the Synthesis of Chromen-2-ones

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and a key method for preparing coumarins. wikipedia.org The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as piperidine (B6355638) or pyridine. wikipedia.orgchemicalforums.com For the synthesis of coumarins, a salicylaldehyde (B1680747) derivative is typically reacted with a malonic acid derivative, such as diethyl malonate or ethyl acetoacetate (B1235776). wikipedia.orgthermofisher.com

The mechanism commences with the deprotonation of the active methylene compound by the base to form a highly reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. The resulting intermediate subsequently undergoes a dehydration reaction, leading to the formation of an α,β-unsaturated compound. wikipedia.org In the context of coumarin synthesis, this is followed by an intramolecular cyclization (lactonization) involving the hydroxyl group of the salicylaldehyde, which upon elimination of water, yields the chromen-2-one ring system. The efficiency and outcome of the Knoevenagel condensation can be influenced by the choice of catalyst, solvent, and reaction conditions, with methods developed to remove the water byproduct to drive the reaction towards completion. thermofisher.com

Pechmann Condensation and Variants for Chromen-2-one Formation

The Pechmann condensation, discovered by Hans von Pechmann, is another widely employed method for the synthesis of coumarins. wikipedia.org This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst. wikipedia.org A variety of strong acids, including sulfuric acid, aluminum chloride, and trifluoroacetic acid, have been utilized to promote this reaction. researchgate.netnumberanalytics.com

The reaction mechanism is initiated by the acid-catalyzed transesterification of the phenol with the β-ketoester. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring of the phenol, ortho to the hydroxyl group, in a manner analogous to a Friedel-Crafts acylation. The final step involves dehydration of the cyclic intermediate to afford the coumarin product. wikipedia.org The reaction conditions for the Pechmann condensation can be harsh, especially with simple phenols, but are generally milder for more activated phenols like resorcinol (B1680541) and its derivatives. wikipedia.org The versatility of this reaction allows for the synthesis of a wide range of substituted coumarins by varying the phenol and β-ketoester starting materials. nih.gov

Targeted Synthesis of 7-Diethylamino-4-hydroxy-chromen-2-one

The specific synthesis of this compound can be approached through several strategic pathways that adapt the foundational coumarin syntheses to incorporate the desired substituents.

Approaches Utilizing Diazonium Salts and 4-Hydroxycoumarin (B602359) Precursors

One documented approach to functionalize the coumarin ring at the 3-position involves the use of diazonium salts. While not a direct synthesis of the core structure, this method is pertinent to the creation of derivatives. For instance, 7-(N,N-diethylamino)-4-hydroxycoumarin can serve as a precursor which is then reacted with a diazonium salt under basic conditions. This reaction leads to the formation of an azo dye, with the aryl azo group (-N=N-Ar) being introduced at the 3-position of the coumarin ring. This highlights the reactivity of the 3-position in 4-hydroxycoumarin derivatives for electrophilic substitution.

Synthesis from 4-Diethylaminosalicylaldehyde and Active Methylene Compounds

A direct and efficient route to this compound involves the Knoevenagel condensation of 4-diethylaminosalicylaldehyde with an active methylene compound like diethyl malonate or ethyl acetoacetate. chemicalforums.com In this approach, the diethylamino group is already present on the salicylaldehyde starting material.

The reaction proceeds via the standard Knoevenagel mechanism, where a basic catalyst, such as piperidine, facilitates the condensation. chemicalforums.com The reaction of 4-(diethylamino)salicylaldehyde (B93021) with ethyl acetoacetate, for example, leads to the formation of the corresponding α,β-unsaturated intermediate, which then undergoes intramolecular cyclization and transesterification to yield the 7-diethylamino-substituted coumarin. chemicalforums.com This method offers a straightforward pathway to the target molecule, with the substitution pattern being determined by the choice of the starting salicylaldehyde.

Interactive Data Table: Knoevenagel Condensation for Coumarin Synthesis

| Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

| Salicylaldehyde | Diethyl malonate | Piperidine | 3-Carbethoxycoumarin | wpmucdn.com |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone product | wikipedia.org |

| 4-(Diethylamino)salicylaldehyde | Ethyl acetoacetate | Piperidine | 7-Diethylamino-3-acetyl-chromen-2-one | chemicalforums.com |

Multi-Step Synthesis Protocols and Yield Optimization

The synthesis of this compound can also be achieved through a multi-step process, often starting from 3-diethylaminophenol (B49911). A common approach is the Pechmann condensation of 3-diethylaminophenol with a suitable β-ketoester or a malonic acid derivative. For instance, the condensation of 3-diethylaminophenol with ethyl 2-acetamido-3-oxobutyrate has been reported to yield a 3-acetamidocoumarin (B125707) derivative, which can then be further modified. rsc.org

The optimization of yield in coumarin synthesis is a subject of ongoing research, with a focus on catalyst selection and reaction conditions. In the Pechmann condensation, for example, the choice of acid catalyst can significantly impact the yield. Studies on the synthesis of the closely related 7-amino-4-methylcoumarin (B1665955) from m-aminophenol and ethyl acetoacetate have shown that the use of catalysts like InCl₃ can lead to high yields (up to 92%) under mild, solvent-free conditions. mdpi.com Similarly, the use of solid acid catalysts like Amberlyst-15 under microwave irradiation has been shown to produce high yields of 7-hydroxy-4-methylcoumarin. nih.gov These optimization strategies can be applied to the synthesis of this compound to improve efficiency and reduce the environmental impact of the process.

Interactive Data Table: Yield Optimization in Pechmann Condensation of Substituted Phenols

| Phenol | β-Ketoester | Catalyst | Conditions | Yield (%) | Reference |

| m-Aminophenol | Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, 10 min | 92 | mdpi.com |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | Microwave, 100°C, 20 min | 97 | nih.gov |

| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | 110°C, 3 h | 88 | nih.govacs.org |

| 3-Dimethylaminophenol | Ethyl 2-acetamido-3-oxobutyrate | Not specified | Not specified | Modest | rsc.org |

Advanced Synthetic Modifications and Derivatization Strategies

The core structure of this compound possesses multiple reactive sites, making it a prime candidate for advanced synthetic modifications. The electron-rich nature of the benzene (B151609) ring, the nucleophilicity of the C3 position, and the reactivity of the C4-hydroxyl group enable a diverse range of derivatization strategies. researchgate.netresearchgate.net

Electrophilic Substitution Reactions on the Chromen-2-one Ring

The coumarin nucleus, particularly when activated by the potent electron-donating 7-diethylamino group, is susceptible to electrophilic aromatic substitution. The directing effect of the diethylamino and the C4-hydroxyl groups primarily activates the C8 and C6 positions for electrophilic attack. For the closely related 7-hydroxy-4-methylcoumarin, electrophilic reactions such as the Mannich reaction, bromination, and Vielsmeier-Haack formylation demonstrate this regioselectivity. rsc.org The resonance structures indicate that the positions ortho and para to the activating groups are the most electron-rich and therefore most likely to react with electrophiles. rsc.org

The C3 position of the 4-hydroxycoumarin system is also known to be a reactive nucleophilic site, capable of reacting with various electrophiles. researchgate.netresearchgate.net This reactivity is attributed to the enolate character of the C3-C4 bond. Reactions such as C-alkylation with benzylic alcohols, catalyzed by molecular iodine or Amberlite IR-120, proceed at this position. arabjchem.org

Nucleophilic Substitution Reactions and Site Selectivity

Nucleophilic substitution reactions on the this compound scaffold primarily target the C4 position. The hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by various nucleophiles. acs.org This strategy is a key method for introducing new functionalities at the C4 position.

Oxidation and Reduction Pathways

The this compound molecule can undergo both oxidation and reduction reactions, leading to diverse products.

Oxidation: Advanced oxidation processes (AOPs) involving hydroxyl radicals (HO•) have been studied on related 4,7-dihydroxycoumarin (B595064) derivatives. mdpi.com These reactions are critical for understanding the environmental fate of coumarin-based compounds. rsc.org The oxidation of dihydroxycoumarins, such as 7,8-dihydroxy-4-methylcoumarin (B1670369), can proceed via a one-step, two-electron process to yield a stable phenoxonium cation, which then converts to the corresponding quinone. nih.gov The presence of the electron-donating diethylamino group in this compound is expected to influence its oxidation potential, likely making it more susceptible to oxidation compared to unsubstituted analogs.

Reduction: The coumarin scaffold can be subjected to reduction reactions. For example, catalytic hydrogenation (e.g., using Pd/C and H₂) can reduce the C3-C4 double bond of certain coumarin derivatives. rsc.org This transformation converts the enol system into a saturated or partially saturated ring system, significantly altering the molecule's geometry and electronic properties.

Mannich Base Formation and Related Reactions

The Mannich reaction is a powerful three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing substrate. wikipedia.org For 4-hydroxycoumarins, the nucleophilic C3 position readily participates in this reaction. However, in the case of 7-hydroxycoumarins, the electrophilic substitution occurs on the aromatic ring at the C8 position, which is activated by the C7-hydroxyl group. rsc.orgjournalirjpac.com

Given the structure of this compound, the Mannich reaction is expected to proceed via electrophilic substitution on the benzene ring rather than at the C3 position. This is due to the strong activation of the aromatic ring by the 7-diethylamino group. The reaction involves an aldehyde (commonly formaldehyde) and a secondary amine, leading to the formation of a C8-aminomethyl derivative. rsc.org These Mannich bases are of significant interest due to their potential biological activities. rsc.orgresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| 7-hydroxy-4-methylcoumarin | Formaldehyde | Diethylamine | 8-((Diethylamino)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one | rsc.org |

| 7-hydroxy-4-methylcoumarin | Formaldehyde | Morpholine | 7-hydroxy-4-methyl-8-(morpholinomethyl)-2H-chromen-2-one | journalirjpac.com |

| 4-hydroxycoumarin | Glutaraldehyde | Phosphorylated Chitosan | Modified Phosphorylated Chitosan Adsorbent | researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Reaction) for Functionalization

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation in modern organic synthesis. researchgate.netacs.orgwikipedia.org These methods have been applied to the coumarin scaffold to introduce a wide variety of substituents.

The Sonogashira reaction , which couples a terminal alkyne with an aryl or vinyl halide, is particularly notable. youtube.comrsc.org To apply this reaction to this compound, the molecule must first be converted to a halide or triflate, typically at the C3, C4, or an aromatic position. For example, 4-tosylcoumarins can be coupled with terminal acetylenes using a palladium catalyst. acs.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, although copper-free conditions have also been developed. libretexts.orgnih.govresearchgate.net This functionalization is valuable for extending the conjugation of the chromophore and for linking the coumarin to other molecular fragments.

Other palladium-catalyzed reactions, such as Suzuki and Negishi couplings, are also employed to functionalize the coumarin ring, often targeting positions C3, C4, and C6. acs.orgmdpi.com

Table of Sonogashira Reaction Components

| Substrate Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl/Vinyl Halide | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Internal Alkyne/Enyne | youtube.comrsc.org |

| 4-Tosylcoumarin | Terminal Acetylene | Palladium catalyst | 4-Alkynylcoumarin | acs.org |

"Click" Chemistry Applications for Conjugation Strategies

"Click" chemistry, particularly the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes (CuAAC), offers a highly efficient and specific method for molecular conjugation. jocpr.comijpsjournal.com This strategy is widely used to link coumarin fluorophores to biomolecules or other functional units. nih.govresearchgate.net

To utilize this reaction, the this compound scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne group. For instance, novel 7-(diethylamino)-coumarins bearing an azido (B1232118) group have been synthesized and successfully conjugated with an alkyne-modified closo-dodecaborate anion. nih.gov The reaction proceeds under mild conditions to form a stable 1,2,3-triazole linker, connecting the coumarin to the target molecule with high yield. nih.govnih.gov This approach preserves the core fluorescent properties of the coumarin while enabling its attachment to a wide variety of substrates. nih.govresearchgate.net

Summary of a Typical Coumarin Click Reaction

| Coumarin Derivative | Conjugation Partner | Catalyst | Linkage Formed | Reference |

|---|---|---|---|---|

| 7-(diethylamino)-coumarin azide | Alkyne-modified molecule | Cu(I) | 1,2,3-Triazole | nih.gov |

Green Chemistry Principles in this compound Synthesis

The synthesis of coumarin derivatives has traditionally relied on methods that often involve harsh conditions and hazardous materials. However, the growing emphasis on sustainable chemical practices has led to the exploration of greener alternatives for the production of this compound.

A primary focus of green chemistry is the use of safer solvents and catalysts. The classic Pechmann condensation, a cornerstone of coumarin synthesis, typically employs strong mineral acids like sulfuric acid, which are corrosive and generate significant waste. researchgate.netmdpi.com Research has shifted towards the use of solid acid catalysts, which are often less hazardous, easier to handle, and can be recycled and reused. Examples of such catalysts that have been successfully employed in Pechmann condensations include nano-crystalline sulfated-zirconia and Ti(IV)-doped ZnO nanoparticles. mdpi.commdpi.com These catalysts can be easily separated from the reaction mixture, minimizing waste and simplifying the purification process.

Solvent-free reaction conditions represent another significant advancement in the green synthesis of coumarins. Mechanochemical methods, such as ball milling, have been shown to facilitate the Pechmann condensation at ambient temperature without the need for a solvent, leading to high yields and a reduced environmental footprint. nih.govacs.org This approach not only eliminates the use of potentially toxic solvents but can also lead to shorter reaction times and lower energy consumption. nih.gov Microwave-assisted synthesis is another technique that aligns with green chemistry principles by offering rapid heating and significantly reduced reaction times compared to conventional heating methods. srce.hr

The principles of atom economy and E-factor (Environmental factor) are crucial metrics for evaluating the "greenness" of a chemical process. mdpi.comnih.gov Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-factor quantifies the amount of waste generated. While specific calculations for the synthesis of this compound are not extensively reported in the literature, the adoption of catalytic, solvent-free, and high-yield methodologies inherently improves these metrics. For instance, the use of recyclable catalysts and the elimination of solvents drastically reduce the amount of waste, thereby lowering the E-factor.

The table below summarizes some green chemistry approaches applicable to the synthesis of coumarin derivatives.

| Green Chemistry Approach | Description | Potential Benefits for Synthesis |

| Use of Solid Acid Catalysts | Replacement of corrosive liquid acids with recyclable solid catalysts like zeolites or functionalized nanoparticles. mdpi.commdpi.com | Reduced waste, easier purification, catalyst reusability. |

| Solvent-Free Reactions | Conducting reactions without a solvent, often using mechanochemistry (ball milling). nih.govacs.org | Elimination of solvent waste, reduced energy consumption, simplified workup. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation for rapid and efficient heating of the reaction mixture. srce.hr | Shorter reaction times, potentially higher yields, and improved energy efficiency. |

| High Atom Economy Reactions | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Minimized waste generation, more efficient use of resources. |

Challenges and Innovations in Synthetic Scale-Up

One of the main challenges in the scale-up of coumarin synthesis, particularly via the Pechmann condensation, is the management of reaction conditions. The exothermic nature of the reaction when using strong acids requires careful temperature control to prevent runaway reactions and the formation of unwanted side products. chemicalbook.comnoaa.gov On a large scale, efficient heat dissipation becomes critical. The use of milder, solid acid catalysts can mitigate this issue, but their activity and stability under prolonged industrial operation need to be thoroughly evaluated.

Purification of the final product is another significant hurdle in large-scale production. The crude product of coumarin synthesis often contains unreacted starting materials and various byproducts. For fluorescent compounds like this compound, even trace impurities can quench fluorescence, necessitating high purity levels. mdpi.com Traditional purification methods like column chromatography, which are feasible in the lab, are often impractical and costly for large quantities. nih.govslideshare.net Therefore, the development of efficient crystallization or precipitation methods is crucial for industrial-scale purification. The choice of solvent for these processes is also critical, with a preference for greener, less toxic options.

Byproduct formation can significantly impact the yield and purity of the desired coumarin. In the Pechmann condensation, side reactions can lead to the formation of isomeric coumarins or other condensation products, depending on the reactivity of the phenol and the reaction conditions. researchgate.net For instance, the reaction of 3-diethylaminophenol could potentially yield different isomers if the cyclization is not well-controlled. Optimizing the reaction parameters, such as the choice of catalyst and reaction temperature, is key to minimizing the formation of these impurities.

The table below outlines some of the key challenges and potential innovative solutions for the synthetic scale-up of this compound.

| Challenge | Description | Innovative Solutions |

| Reaction Control | Managing the exothermic nature of the reaction and preventing side product formation. chemicalbook.comnoaa.gov | Use of milder catalysts, implementation of continuous flow reactors for better heat and mass transfer. |

| Product Purification | Achieving high purity on a large scale without relying on costly chromatographic methods. mdpi.comnih.govslideshare.net | Development of optimized crystallization processes, use of selective precipitation techniques. |

| Byproduct Management | Minimizing the formation of isomeric and other unwanted byproducts. researchgate.net | Fine-tuning of reaction conditions (catalyst, temperature, solvent), use of highly regioselective catalysts. |

| Process Efficiency and Cost | Ensuring the economic viability of the large-scale synthesis. | Catalyst recycling, minimizing solvent usage, optimizing reaction times and yields. |

Spectroscopic and Photophysical Characterization in Academic Research

Characterization Methodologies for Structural Elucidation

The definitive identification and structural confirmation of 7-Diethylamino-4-hydroxy-chromen-2-one rely on a combination of spectroscopic and analytical methods. Each technique provides unique insights into the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum provides distinct signals that confirm the presence and arrangement of substituents on the coumarin (B35378) core. The diethylamino group is typically characterized by a triplet signal for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons. For instance, in a related derivative, signals for the diethylamino group appear around δ 1.23 ppm (triplet, -CH₃) and δ 3.43 ppm (quartet, -CH₂). The protons on the aromatic ring of the coumarin scaffold produce signals in the aromatic region (typically δ 6.0-8.0 ppm). The single proton at the C3 position and the hydroxyl proton at C4 also give characteristic signals, with the hydroxyl proton's chemical shift being sensitive to the solvent and concentration, sometimes appearing as a broad singlet at a lower field (e.g., δ 10.3 ppm).

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This allows for the complete mapping of the carbon skeleton. Key resonances include the carbonyl carbon (C2) of the lactone ring, which appears significantly downfield, and the carbons attached to the nitrogen (C7) and oxygen (C4) atoms. The carbons of the diethylamino group also show characteristic signals in the aliphatic region of the spectrum. For the parent 4-hydroxycoumarin (B602359), the carbonyl carbon (C=O) appears at approximately 161.6 ppm, and the hydroxyl-bearing carbon (C-OH) is seen around 160.7 ppm. rsc.orgchemicalbook.com The presence of the electron-donating diethylamino group at the C7 position influences the chemical shifts of the aromatic carbons.

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Functional Group | Representative Chemical Shift (δ) ppm | Reference |

| ¹H | Diethylamino (-CH₃) | ~ 1.23 (triplet) | |

| ¹H | Diethylamino (-CH₂) | ~ 3.43 (quartet) | |

| ¹H | Hydroxyl (-OH) | ~ 10.3 (singlet) | |

| ¹³C | Carbonyl (C=O) | ~ 161.6 | rsc.orgchemicalbook.com |

| ¹³C | Hydroxyl-Carbon (C-OH) | ~ 160.7 | rsc.orgchemicalbook.com |

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS is particularly valuable as it provides a highly accurate mass measurement of the parent ion. This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₃H₁₅NO₃. nih.gov HRMS analysis validates this formula by matching the experimentally measured exact mass to the theoretically calculated mass with an error of less than 5 parts per million (ppm). The calculated exact mass for the neutral molecule is 233.1052 g/mol . nih.gov

While specific MALDI-TOF-MS data for this compound is not prevalent in the reviewed literature, this technique is often used for the analysis of larger molecules or in applications where the compound is attached to a biomolecule or polymer.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₃ | nih.gov |

| Molecular Weight | 233.26 g/mol | nih.govbiosynth.com |

| Calculated Exact Mass | 233.1052 Da | nih.gov |

| Analysis Method | High-Resolution Mass Spectrometry (HRMS) |

Infrared (IR) and its more advanced counterpart, Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

The FT-IR spectrum of a coumarin derivative shows several characteristic absorption bands. A strong absorption band is expected for the C=O (carbonyl) stretching of the lactone ring, typically found in the region of 1670-1725 cm⁻¹. researchgate.netresearchgate.net A broad absorption band corresponding to the O-H (hydroxyl) stretching vibration is expected around 3200-3600 cm⁻¹. The C-N stretching of the diethylamino group and the C=C stretching vibrations of the aromatic ring would also be present, typically in the 1000-1300 cm⁻¹ and 1500-1620 cm⁻¹ regions, respectively. ceon.rs

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) | researchgate.net |

| Carbonyl (C=O) | C=O Stretch | 1670 - 1725 | researchgate.netresearchgate.net |

| Aromatic Ring | C=C Stretch | 1500 - 1620 | ceon.rs |

| Diethylamino | C-N Stretch | 1000 - 1300 | ceon.rs |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule. The coumarin scaffold is a chromophore, and its absorption properties are significantly influenced by its substituents.

The spectrum of this compound is characterized by strong absorption bands resulting from π→π* transitions within the conjugated π-electron system of the benzopyrone core. The presence of the powerful electron-donating diethylamino group at the C7 position and the hydroxyl group at the C4 position causes a significant bathochromic (red) shift in the absorption maximum (λ_max) compared to unsubstituted coumarin. researchgate.netresearchgate.net This shift moves the absorption into the near-visible or visible region, which is a key feature for its use as a fluorescent dye. researchgate.net This phenomenon is due to an intramolecular charge transfer (ICT) character of the electronic transition, from the electron-donating amino group to the electron-accepting lactone carbonyl group. researchgate.net For comparison, the related 7-diethylamino-4-methylcoumarin (B84069) exhibits maximum absorption peaks at approximately 243 nm, 278 nm, 318 nm, and a strong peak at 375 nm in alcohol. nih.gov

Table 4: UV-Vis Absorption Data for a Structurally Related Coumarin

| Compound | Solvent | Absorption Maxima (λ_max) | Reference |

| 7-Diethylamino-4-methylcoumarin | Alcohol | 243 nm, 278 nm, 318 nm, 375 nm | nih.gov |

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthesized this compound. It separates the target compound from any impurities, starting materials, or by-products.

Typically, a reversed-phase HPLC (RP-HPLC) method is employed. In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The components of the sample are separated based on their hydrophobicity. The compound is detected as it elutes from the column, most commonly by a UV detector set to one of the compound's absorption maxima. The purity is calculated by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Purity levels greater than 95% are commonly reported for this compound. This analytical technique is crucial for ensuring the quality and reproducibility of the material used in subsequent research applications. nih.gov

Analysis of this analog shows that the coumarin ring system is essentially planar. The crystal structure reveals detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, the carbonyl oxygen, and the water molecule of hydration, which dictate the crystal packing. researchgate.net Such data is invaluable for understanding solid-state properties and for computational modeling studies.

Table 5: Crystallographic Data for 7-Dimethylamino-4-hydroxycoumarin Hydrate (B1144303)

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₃ · H₂O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2(1)/n | researchgate.net |

| a (Å) | 7.1435(4) | researchgate.net |

| b (Å) | 20.1763(6) | researchgate.net |

| c (Å) | 7.8590(3) | researchgate.net |

| β (°) | 110.018(5) | researchgate.net |

| Volume (ų) | 1064.28(8) | researchgate.net |

| Z (formula units/cell) | 4 | researchgate.net |

The unique photophysical properties of this compound stem from its molecular architecture, specifically the interplay between the electron-donating diethylamino group and the electron-accepting coumarin core. This structure gives rise to its characteristic fluorescence and sensitivity to its environment.

Fluorescence Emission Characteristics and Intensity

This compound is a fluorescent compound belonging to the coumarin family. biosynth.com Coumarins substituted with a hydroxyl group at the 7-position are widely utilized as fluorescent sensors in biological applications. nih.gov The introduction of a diethylamino group at this position further enhances the molecule's fluorescent properties. cymitquimica.com The fluorescence arises from the de-excitation of an electronically excited state, and its intensity is highly sensitive to the molecule's local environment. researchgate.net

In a study on a derivative where 7-diethylamino-4-hydroxycoumarin was appended to an acylhydrazone (L), the probe exhibited significant fluorescence emission. rsc.org In a solution of DMSO and water, the probe L showed a distinct fluorescence emission peak centered around 443 nm when excited at 375 nm. rsc.org The intensity of this emission is not static and can be dramatically altered by interactions with other molecules; for instance, binding to certain metal ions can cause a significant enhancement or "turn-on" of fluorescence, while subsequent interactions can lead to fluorescence quenching. rsc.org This behavior underscores the compound's utility as a responsive fluorescent probe. cymitquimica.com

Intramolecular Charge Transfer (ICT) Mechanisms and Fluorescence

The photophysical behavior of this compound is governed by an Intramolecular Charge Transfer (ICT) process. researchgate.net The molecule's structure can be described as a donor-π-acceptor (D-π-A) system. The diethylamino group at the 7-position acts as a potent electron-donating group (EDG), while the lactone carbonyl group within the coumarin scaffold serves as the electron-withdrawing or acceptor part. researchgate.net

Upon absorption of light and promotion to an excited state, a significant redistribution of electron density occurs, with charge moving from the diethylamino donor to the coumarin acceptor. researchgate.netnih.gov This creates a highly polar excited state with a larger dipole moment than the ground state. nih.goveurjchem.com The fluorescence emission is the radiative decay from this ICT state back to the ground state. For many 7-aminocoumarin (B16596) dyes, a competing non-radiative decay pathway exists, which involves the rotation of the amine group to form a "twisted" intramolecular charge transfer (TICT) state. mdpi.comresearchgate.net The formation of this TICT state, which is often non-emissive, is highly dependent on the polarity and viscosity of the environment and can lead to fluorescence quenching. mdpi.comresearchgate.net

Quantum Yield Determinations and Photostability

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For related 7-hydroxycoumarin derivatives used as biological probes, quantum yields have been reported to be in the range of 0.25 to 0.32. nih.gov The quantum yield of 7-diethylaminocoumarin derivatives is strongly influenced by the solvent environment, which can affect the balance between radiative (fluorescence) and non-radiative (e.g., TICT) decay pathways. mdpi.comnih.gov In nonpolar solvents, where the formation of the non-emissive TICT state is suppressed, higher quantum yields are often observed. nih.gov Conversely, polar solvents can promote the TICT pathway, leading to a reduction in fluorescence quantum yield. mdpi.com Specific quantum yield data for this compound is not extensively detailed in the surveyed literature, but its behavior is expected to align with that of other ICT-driven coumarin dyes.

Stokes Shift Analysis and its Mechanistic Implications

The Stokes shift is the difference between the positions of the absorption and fluorescence emission maxima, and it provides insight into the differences between the ground and excited states of a fluorophore. rsc.org A large Stokes shift is a hallmark of molecules that undergo a significant structural and electronic rearrangement upon excitation, which is characteristic of ICT processes. eurjchem.comrsc.org The charge redistribution in the ICT state of 7-diethylamino-coumarins leads to a different equilibrium geometry and a higher dipole moment compared to the ground state, resulting in a substantial Stokes shift. eurjchem.com

For example, related 7-hydroxycoumarin fluorophores have been noted to exhibit large Stokes shifts, often exceeding 100 nm. nih.gov This large separation between absorption and emission is advantageous in fluorescence applications as it minimizes spectral overlap and simplifies the detection of the emitted light. The magnitude of the Stokes shift for this compound is highly dependent on the solvent, increasing with solvent polarity due to the greater stabilization of the highly polar excited state. nih.gov

Environmental and Structural Influences on Photophysical Behavior

Solvent Effects on Absorption and Emission Spectra

The phenomenon where the position, shape, and intensity of absorption and emission spectra are affected by the solvent is known as solvatochromism. researchgate.net This effect is particularly pronounced for molecules like this compound that have a large difference in dipole moment between their ground and excited states. nih.goveurjchem.com As the polarity of the solvent increases, it provides greater stabilization to the highly polar ICT excited state than to the less polar ground state. nih.gov This differential stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the fluorescence emission to longer wavelengths. nih.govias.ac.in The absorption spectrum is typically less affected by solvent polarity. nih.gov

Studies on various 7-diethylaminocoumarin dyes demonstrate this principle clearly. While specific data for this compound is limited, the general trend observed for this class of compounds is informative. For instance, the closely related 7-diethylamino-4-methylcoumarin shows a progressive red shift in its fluorescence maximum as the solvent is changed from less polar to more polar environments. ias.ac.in

Table 1: Illustrative Solvatochromic Data for 7-Diethylamino-4-methylcoumarin Data presented for a closely related analogue to demonstrate the typical solvent effect on this class of coumarins.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Fluorescence Max (λem, nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Cyclohexane | 2.0 | 366 | 412 | 3192 |

| Dioxane | 2.2 | 374 | 425 | 3443 |

| Ethyl Acetate | 6.0 | 373 | 430 | 3824 |

| Acetonitrile | 37.5 | 375 | 448 | 4749 |

| Dimethylformamide | 36.7 | 382 | 453 | 4414 |

| DMSO | 46.7 | 385 | 460 | 4578 |

Source: Data adapted from S. A. Soper et al., based on studies of 7-diethylamino-4-methylcoumarin to illustrate the principle of solvatochromism.

Impact of Substituent Groups on Electronic Transitions and Spectral Shifts

The photophysical characteristics of the this compound scaffold are profoundly influenced by the nature and position of various substituent groups. The inherent electronic structure, featuring an electron-donating diethylamino group at the 7-position and a hydroxyl group at the 4-position, establishes a push-pull system that facilitates intramolecular charge transfer (ICT) upon excitation. This ICT is a key determinant of the molecule's absorption and fluorescence properties.

Academic research has demonstrated that modifying the coumarin core, particularly through the introduction of electron-withdrawing groups (EWGs), can systematically tune its electronic transitions and induce significant spectral shifts. Enhanced push-pull electronic effects in such modified molecules lead to a bathochromic (red) shift in both their UV-vis absorption and emission spectra. researchgate.net For instance, the introduction of EWGs at the 3-position of the coumarin ring has been shown to cause substantial bathochromic shifts in the emission spectra of related 7-(diethylamino)coumarin derivatives. researchgate.net This is attributed to the stabilization of the excited state, which possesses a more pronounced charge-separated character.

The electronic effects of substituents on the photophysical properties can be systematically analyzed through several effective strategies. These include:

Varying Substituents: The deliberate introduction of different functional groups, such as electron-withdrawing or electron-donating moieties, at specific positions on the chromenone ring allows for a direct investigation of their impact on the absorption and emission maxima.

Solvatochromism Studies: Analyzing the spectral shifts in solvents of varying polarity (e.g., from nonpolar toluene (B28343) to polar methanol) provides insight into the change in the dipole moment upon excitation and the extent of intramolecular charge transfer. acs.org

Computational Modeling: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool used to predict absorption and emission spectra by modeling the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Studies on analogous 7-(diethylamino)coumarin systems have revealed that the primary electronic excitation (S₀ → S₁) is dominated by a HOMO → LUMO transition. researchgate.net The introduction of different substituents can alter the energy levels of these frontier orbitals, thereby shifting the absorption and emission wavelengths. For example, in a study of various 7-(diethylamino)coumarin derivatives, the nature of the substituent determined which electronic transition was dominant, highlighting the sensitive control substituents exert over the photophysical pathways. researchgate.net

Table 1: Effect of Substituents on the Photophysical Properties of Related 7-(Diethylamino)coumarin Derivatives Data generalized from studies on various 7-(diethylamino)coumarin derivatives to illustrate substituent effects.

| Coumarin Derivative Class | Substituent Type at Position 3 | Typical Absorption λmax Shift | Typical Emission λmax Shift | Observed Effect |

|---|---|---|---|---|

| 7-(Diethylamino)coumarin | Electron-Withdrawing Group (e.g., -CN, -CF₃) | Bathochromic (Red Shift) | Bathochromic (Red Shift) | Enhanced intramolecular charge transfer (ICT). researchgate.net |

| 7-(Diethylamino)coumarin | Electron-Donating Group (e.g., -CH₃) | Hypsochromic (Blue Shift) | Hypsochromic (Blue Shift) | Reduced ICT character compared to EWG substitution. researchgate.netnih.gov |

| 7-(Diethylamino)coumarin | Aromatic/Heterocyclic Group | Variable | Variable | Depends on the electronic nature and conjugation of the attached ring system. researchgate.net |

pH Sensitivity and Protonation States

The fluorescence of this compound is highly sensitive to the pH of its environment due to the presence of two key ionizable groups: the 4-hydroxyl group and the 7-diethylamino group. The protonation and deprotonation of these sites significantly alter the electronic structure of the molecule, leading to distinct changes in its absorption and emission spectra.

The 4-hydroxyl group is acidic and can be deprotonated under basic conditions to form a phenolate (B1203915) anion. This deprotonation increases the electron-donating ability of the substituent at the 4-position, which can enhance the intramolecular charge transfer character and lead to shifts in the fluorescence emission. Conversely, in strongly acidic media, the 7-diethylamino group, which is basic, can become protonated. This protonation converts the electron-donating amino group into an electron-withdrawing ammonium (B1175870) group, which drastically alters the electronic push-pull system and often leads to a significant decrease in fluorescence intensity or even quenching. researchgate.net

The pH-dependent behavior makes this and related coumarin derivatives useful as fluorescent pH indicators. researchgate.net For example, studies on similar 7-dialkylaminocoumarin compounds have shown drastic color and emission changes in acidic environments. researchgate.net The pKa values associated with these protonation/deprotonation equilibria can be determined by monitoring the spectral changes as a function of pH. Computational methods can also be employed to predict these acidity constants, providing guidance for experimental design. The protonation state can be directly monitored by techniques like pH-dependent NMR spectroscopy, which can track the chemical shifts of protons adjacent to the ionizable groups. A newly synthesized probe based on 7-diethylamino-4-hydroxycoumarin demonstrated a selective fluorescence turn-on response for Al³⁺ ions, and this sensing mechanism is intrinsically linked to the protonation state and coordination environment of the hydroxyl group. rsc.org

Table 2: Protonation States of this compound and Their General Spectroscopic Consequences

| pH Range | State of 4-OH Group | State of 7-NEt₂ Group | Expected Spectroscopic Effect |

|---|---|---|---|

| Strongly Acidic | Protonated (-OH) | Protonated (-N⁺HEt₂) | Fluorescence is typically quenched or significantly blue-shifted. researchgate.net |

| Neutral / Weakly Acidic | Protonated (-OH) | Neutral (-NEt₂) | Strong fluorescence, characteristic of the neutral form. |

| Basic / Alkaline | Deprotonated (-O⁻) | Neutral (-NEt₂) | Shift in absorption and emission spectra (often bathochromic) due to enhanced ICT. |

Time-Resolved Fluorescence Spectroscopy Studies

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the excited-state dynamics of fluorescent molecules like this compound. These studies provide critical information on processes such as solvation dynamics, excited-state reactions, and non-radiative decay pathways by measuring the fluorescence decay kinetics on picosecond to nanosecond timescales. researchgate.net

For coumarin dyes, the fluorescence decay is often complex and cannot be described by a single exponential decay. Instead, multi-exponential decay models are typically required, where each decay component corresponds to a different population of excited states or a specific decay process. researchgate.net For example, time-resolved studies on structurally similar coumarins, such as 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA), have revealed multi-exponential fluorescence decays. nih.gov These complex decays are often interpreted in terms of the molecule existing in different conformational or solvated states in the excited state.

Research on Coumarin 102, a dye with a similar 7-diethylamino-4-methyl-coumarin core, has used time-resolved stimulated emission to probe its solvation dynamics. acs.org These studies showed that the stabilization of the excited singlet state is governed by both general dipolar interactions with the solvent and specific hydrogen-bonding interactions, particularly with protic solvents. acs.org The dynamics of solvent relaxation around the excited dye molecule occur on a picosecond timescale and can be tracked by observing the temporal shift of the emission spectrum.

The fluorescence lifetime and quantum yield of this compound and its derivatives are highly dependent on the solvent environment. nih.gov The presence of hydrogen bonding, solvent polarity, and viscosity can all influence the rates of radiative (fluorescence) and non-radiative decay processes, thereby affecting the measured fluorescence lifetime. Time-resolved studies allow for the separation and quantification of these different decay channels, providing a deeper understanding of the molecule's photophysics. researchgate.netnih.gov

Table 3: Illustrative Time-Resolved Fluorescence Data for Related Coumarin Dyes This table presents typical findings from time-resolved studies on analogous coumarin compounds to exemplify the data obtained from such experiments.

| Compound | Solvent | Decay Model | Lifetime Components (τ) | Interpretation |

|---|---|---|---|---|

| 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) | Various Solvents | Multi-exponential | Multiple components (ps to ns range) | Reflects different solvated species and complex excited-state dynamics. nih.gov |

| Coumarin 102 | Protic Solvents | Multi-exponential | ps and ns components | Indicates contributions from both polar solvation and specific hydrogen-bonding interactions. acs.org |

| Generic 7-aminocoumarin | Aqueous Buffer | Three-exponential | τ₁, τ₂, τ₃ | Often attributed to locally excited state, ICT state, and potentially a twisted ICT (TICT) state. researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. For 7-Diethylamino-4-hydroxy-chromen-2-one, these methods elucidate the distribution of electrons and the energies of molecular orbitals, which are critical determinants of its chemical and optical properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, represents the lowest energy electronic excitation possible for a molecule and is crucial for determining its optical properties. ossila.comschrodinger.com A smaller gap generally corresponds to absorption of longer wavelength light.

For 7-(diethylamino)coumarin systems, which are structurally analogous to the target compound, studies have shown that the primary electronic excitation from the ground state (S₀) to the first excited state (S₁) is predominantly characterized by a HOMO → LUMO transition . The energies of these frontier orbitals, and thus the size of the gap, can be modified by different substituents on the coumarin (B35378) ring, which in turn shifts the absorption and emission wavelengths . The reactivity and kinetic stability of a molecule can also be gauged by the HOMO-LUMO energy gap. wuxibiology.com

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Orbital | Description | Significance |

|---|---|---|

| HOMO | Highest energy molecular orbital occupied by electrons. | Related to the molecule's ability to donate electrons (oxidation potential). ossila.com |

| LUMO | Lowest energy molecular orbital that is unoccupied. | Related to the molecule's ability to accept electrons (reduction potential). ossila.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Determines the lowest energy electronic excitation and influences the molecule's color and photochemical reactivity. ossila.comschrodinger.com |

The photophysical properties of coumarin derivatives, such as their absorption and fluorescence spectra, are often highly sensitive to the solvent environment, a phenomenon known as solvatochromism. Computational models are used to simulate these solvent interactions and predict their effects. For example, studies on the related compound 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)chromen-2-one show considerable solvatochromism and dual fluorescence that are dependent on the solvent used researchgate.net. Quantum chemical calculations on similar coumarin dyes indicate that the molecule may exist in a planar intramolecular charge transfer (ICT) structure in polar solvents, while adopting a nonplanar, pyramidal configuration at the 7-NEt2 group in nonpolar solvents nih.gov. These computational approaches help rationalize how different solvents can alter the energy levels of the ground and excited states, thereby affecting the observed optical properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com These simulations provide detailed information on the dynamics, conformational flexibility, and interactions of a molecule within its environment, such as in a solvent or bound to a biological target like a protein nih.govmdpi.com. By simulating the behavior of this compound, researchers can assess the mobility of different parts of the molecule, including the rotation of the diethylamino group, and how these motions are influenced by interactions with surrounding molecules nih.gov. MD simulations are invaluable for understanding the mechanisms of protein-ligand binding and can reveal dynamic behaviors not observable in static crystal structures mdpi.com.

Conformational Analysis and Stability Studies

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative stabilities. lumenlearning.com A molecule's stability is inversely related to its potential energy; lower energy conformers are more stable curlyarrows.com. For coumarin derivatives, the orientation of substituent groups can significantly impact stability and function. For example, in nonpolar solvents, the diethylamino group of a similar coumarin dye can adopt a nonplanar configuration, which affects its electronic and photophysical properties nih.gov. DFT calculations are also utilized for conformational analysis of hydroxycoumarin derivatives, helping to identify the most stable conformers based on factors like intramolecular hydrogen bonding semanticscholar.org.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a compound with its biological activity researchgate.net. These models are developed to predict the activity of new or untested compounds. For derivatives of 4-hydroxy-chromen-2-one, QSAR models have been used to predict activities such as antiviral or anticancer effects researchgate.net. By analyzing a series of related compounds, these models can determine how specific structural features, like the diethylamino group at the 7-position or the hydroxyl group at the 4-position, contribute to or detract from a particular biological effect. This allows for the rational design of new derivatives with potentially enhanced activity.

Molecular Docking Investigations of Binding Interactions

Theoretical and computational chemistry, particularly through molecular docking simulations, provides crucial insights into the binding interactions of this compound and its derivatives at a molecular level. These in-silico techniques are instrumental in predicting how these compounds orient themselves within the active site of a biological target, such as an enzyme or receptor, and in estimating the strength of their binding affinity. Such studies are essential for understanding the structure-activity relationships that govern the biological effects of coumarins and for guiding the rational design of new, more potent therapeutic agents.

Molecular docking simulations for coumarin derivatives have been employed to investigate their interactions with a variety of protein targets. These studies help to elucidate the specific forces driving the ligand-protein recognition process. The primary types of interactions observed include hydrogen bonding, van der Waals forces, and various π-system interactions (e.g., π-π, π-σ). researchgate.net For instance, the hydroxy group at the 4-position and the carbonyl oxygen of the pyrone ring in the coumarin scaffold are frequently involved in forming critical hydrogen bonds with amino acid residues in the active site of target proteins.

Research on related hydroxycoumarin derivatives has demonstrated their potential to inhibit key enzymes involved in inflammation and neurodegenerative diseases, such as cyclooxygenase (COX), lipoxygenase (LOX), and cholinesterases. researchgate.netnih.gov Molecular docking analyses of these interactions reveal that the compounds fit snugly into the binding pockets of these enzymes, leading to their inhibition.

A study on a closely related 3,7-dihydroxy-4H-chromen-4-one derivative provided specific binding energy data against several key enzymes, confirming the compound's inhibitory potential observed in vitro. nih.gov The binding energies, calculated through docking, offer a quantitative measure of the compound's affinity for the target.

Table 1: Binding Energies of a Representative Hydroxycoumarin Derivative with Various Enzyme Targets

| Target Enzyme | Binding Energy (kcal/mol) |

|---|---|

| Acetylcholinesterase (AChE) | -9.6 |

| Butyrylcholinesterase (BChE) | -10.1 |

| Monoamine Oxidase B (MAO-B) | -8.9 |

| Cyclooxygenase-1 (COX-1) | -8.7 |

| Cyclooxygenase-2 (COX-2) | -9.9 |

| 5-Lipoxygenase (5-LOX) | -8.3 |

Data derived from studies on 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, a structurally related compound. nih.gov

The specific interactions underpinning these binding affinities can be visualized and analyzed in detail. For example, in the binding site of human 5-lipoxygenase, coumarin derivatives have been shown to form a network of interactions with key amino acid residues. researchgate.net

Based on interactions observed for coumarin derivatives with human 5-lipoxygenase. researchgate.net

Furthermore, the versatility of the chromone (B188151) scaffold has been explored in the context of viral diseases. Molecular docking studies have shown that chromone derivatives have the potential to bind to and inhibit the main protease (Mpro) of SARS-CoV-2, an enzyme crucial for viral replication. nih.gov These computational findings highlight that compounds based on the this compound structure could be investigated for a broad spectrum of biological activities, with molecular docking serving as a powerful predictive tool. It is important to note, however, that docking scores alone are not always directly correlated with experimental binding affinities, and more advanced computational methods are often necessary to accurately evaluate potential binders. mdpi.com

Advanced Research Applications in Chemical and Biological Sciences

Applications as Fluorescent Probes and Chemical Sensors

The strong fluorescence of the 7-diethylaminocoumarin scaffold is central to its use in creating sensitive and selective fluorescent probes and chemical sensors. caymanchem.comadipogen.com These tools translate molecular recognition events into observable optical signals, enabling the detection and quantification of various analytes.

The inherent photophysical characteristics of 7-diethylamino-4-hydroxy-chromen-2-one and its derivatives have led to their widespread use in various fluorescence-based analytical methods. The compound's strong fluorescence allows for high-sensitivity detection in techniques such as fluorescence spectroscopy and chromatography, where it can be used to separate and identify molecules based on their fluorescent properties. caymanchem.com Derivatives are often employed as fluorescent labels for biomolecules in biological imaging and as probes in a variety of biochemical assays. chemimpex.com

Derivatives of 7-hydroxycoumarin are effective tools for investigating molecular interactions and dynamics. caymanchem.com Fluorescence spectroscopy utilizing these compounds can monitor changes in the local environment of the fluorophore. For instance, 7-hydroxycoumarin derivatives have been developed as affinity-based fluorescent probes for studying the binding of ligands to the Macrophage Migration Inhibitory Factor (MIF) protein. nih.gov Upon binding to the MIF tautomerase active site, the probe's fluorescence is quenched in an affinity-dependent manner, allowing for the quantitative determination of dissociation constants for potential inhibitors. nih.gov This provides a sensitive assay format capable of quantifying the binding affinity of potent MIF ligands. nih.gov

The 7-diethylamino-4-hydroxycoumarin framework has been successfully modified to create highly selective chemosensors for specific ions.

Aluminum (Al³⁺) and Pyrophosphate (PPi): Researchers have developed a probe by appending an acylhydrazone group to the 7-diethylamino-4-hydroxycoumarin structure. rsc.orgnih.gov This probe, designated L, demonstrates high selectivity for aluminum ions (Al³⁺) through both a colorimetric change and a "fluorescence turn-on" response. rsc.orgnih.gov The resulting L-Al³⁺ complex can then act as a secondary sensor for inorganic pyrophosphate (PPi). rsc.orgnih.gov The addition of PPi triggers a "turn-off" fluorescence response through a decomplexation approach, where the PPi anion displaces the L-Al³⁺ complex. rsc.orgnih.gov This reversible "off-on-off" characteristic has been applied to the development of paper-based test strips for on-site detection. rsc.org

Mercury (Hg²⁺): While derivatives of the coumarin (B35378) scaffold are utilized in mercury sensing, often through fluorescence quenching mechanisms, specific probes based directly on the this compound structure for mercury detection are not prominently documented in the surveyed literature. However, related strategies, such as mercury complexes of other fluorescent compounds, have been developed for detecting other analytes like thiols. abcam.com

The coumarin scaffold is instrumental in designing probes for biologically significant small molecules like the amino acid cysteine and other biothiols.

Thiol-Reactive Probes: A derivative, 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin, functions as a thiol-reactive fluorescent probe. caymanchem.com The maleimide (B117702) group reacts specifically with the thiol group of cysteine residues, leading to an increase in fluorescence intensity, which allows for detection. caymanchem.com Another related compound, 7-Diethylamino-3-[N-(4-maleimidoethyl)carbamoyl]coumarin, is also used as a thiol-reactive probe for labeling proteins. lotchemistry.com

Differential Detection of Biothiols: A coumarin derivative, designated SWJT-14, was engineered to distinguish between the biothiols cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) in aqueous solutions. rsc.org The probe reacts with these thiols to form products with distinct conjugated structures, resulting in different emission peaks that enable their differential detection. rsc.org This probe has demonstrated low detection limits, particularly for Cys (0.02 μM), and has been successfully applied to fluorescence imaging in living cells. rsc.org

The fluorescence of 7-diethylaminocoumarin derivatives can be sensitive to environmental factors, which has been exploited for sensing applications. chemimpex.com

pH Sensing: The derivative 7-(Diethylamino)-4-methylcoumarin (Coumarin 1) exhibits pH-sensitive fluorescence. acs.org Research has shown that a decrease in pH leads to an intensification of its emission, while an increase in pH causes the fluorescence to diminish. acs.org This property allows it to function as a fluorescent probe for monitoring changes in environmental pH.

Temperature Sensing: While the coumarin scaffold is versatile, specific applications of this compound as a temperature sensor are not detailed in the reviewed research.

The controlled release of bioactive molecules using light is a powerful technique in chemical biology, and coumarin derivatives are central to this field. A "caged" compound is a bioactive molecule that has been temporarily inactivated by bonding it to a photolabile protecting group (PPG). This inactivation can be reversed by irradiation with light, which cleaves the PPG and releases the active molecule with high spatiotemporal precision. lotchemistry.com

The derivative 7-(diethylamino)-4-(hydroxymethyl)coumarin (DEACM) is a well-established photolabile compound used as a caging group. lotchemistry.com The DEACM scaffold is valued for its ease of synthesis and the rapid release of the substrate upon photoirradiation. lotchemistry.com Efforts in the field have focused on modifying the DEACM structure to improve key properties such as shifting the absorption maximum to longer, less damaging wavelengths (red-shifting), increasing aqueous solubility, and enhancing the efficiency of the decaging process. DEACM has been successfully used to cage a wide variety of functional groups in nucleotides, amino acids, and other bioactive substances. lotchemistry.com

Data Tables

Table 1: Performance of 7-Diethylaminocoumarin-Based Fluorescent Probes

| Probe Derivative | Analyte | Sensing Mechanism | Excitation (λex) | Emission (λem) | Limit of Detection (LOD) | Source |

|---|---|---|---|---|---|---|

| 7-diethylamino-4-hydroxycoumarin-acylhydrazone (L) | Al³⁺ | Fluorescence Turn-On | 365 nm | 450 nm | 0.21 μM | rsc.orgnih.gov |

| L-Al³⁺ Complex | Pyrophosphate (PPi) | Fluorescence Turn-Off | 365 nm | 450 nm | 0.35 μM | rsc.orgnih.gov |

| 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin | Cysteine | Fluorescence Enhancement | 387 nm | 468 nm | Not Specified | caymanchem.com |

| SWJT-14 | Cysteine (Cys) | Ratiometric/Turn-On | 405 nm | 480 nm / 550 nm | 0.02 μM | rsc.org |

| SWJT-14 | Homocysteine (Hcy) | Ratiometric/Turn-On | 405 nm | 480 nm / 550 nm | 0.42 μM | rsc.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-(diethylamino)-4-(hydroxymethyl)coumarin (DEACM) |

| 7-diethylamino-4-hydroxycoumarin appended acylhydrazone |

| Aluminum ion (Al³⁺) |

| Inorganic pyrophosphate (PPi) |

| Mercury ion (Hg²⁺) |

| 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin |

| 7-Diethylamino-3-[N-(4-maleimidoethyl)carbamoyl]coumarin |

| Cysteine (Cys) |

| Homocysteine (Hcy) |

| Glutathione (GSH) |

| 7-(Diethylamino)-4-methylcoumarin (Coumarin 1) |

Near-Infrared (NIR) Light Responsive Chromophores

The development of chromophores that respond to near-infrared (NIR) light is a significant area of research, and this compound serves as a crucial component in creating such molecules. While the compound itself may not absorb in the NIR region, its structural framework is utilized to synthesize more complex dyes with these desired properties.

Researchers have successfully engineered novel dyes by fusing 7-diethylamino-4-hydroxycoumarin with other chromophores, such as 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY). This fusion results in a dramatic shift of the excitation and emission bands to longer wavelengths, pushing them into the NIR region. rsc.org These non-symmetrical coumarin-fused BODIPY dyes exhibit exceptionally large Stokes shifts, which is the difference between the absorption and emission maxima. rsc.org For instance, the fusion of 7-diethylamino-4-hydroxycoumarin with BODIPY can produce a Stokes shift of up to 144 nm in polar solvents like dimethylformamide (DMF). rsc.org Such large Stokes shifts are highly advantageous in applications like bio-imaging and optoelectronics, as they minimize self-quenching and improve signal-to-noise ratios. rsc.orgresearchgate.net

In other efforts to reach the NIR spectrum, chromophores with extended conjugation, incorporating an isophorone (B1672270) bridge, have been introduced at the 3-position of the 7-diethylaminocoumarin system. whiterose.ac.uk These modifications aim to create dyes with absorption maxima ranging from 500-700nm and beyond, demonstrating the versatility of the coumarin scaffold in developing advanced NIR-responsive materials. whiterose.ac.uk

| Dye Series | Modification | Observed Stokes Shift | Solvent |

| Coumarin-BODIPY Hybrid | 7-diethylamino-4-hydroxycoumarin fused to BODIPY | ~144 nm | DMF |

| Substituted Coumarin | Non-substituted coumarin fused to BODIPY | 30-40 nm | Various |

| Substituted Coumarin | Coumarin with alternate substitution fused to BODIPY | ~60 nm | DMF |

Applications in Advanced Materials Science

The unique photophysical characteristics of this compound and its derivatives make them valuable in the field of advanced materials.

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Derivatives of this compound are considered promising candidates for use as emitters in organic light-emitting diodes (OLEDs). researchgate.net This potential is linked to a phenomenon known as excited-state intramolecular proton transfer (ESIPT). Molecules capable of ESIPT, like certain modified coumarins, can exhibit self-absorption-free fluorescence, which is a highly desirable property for emissive materials in OLEDs as it enhances device efficiency and color purity. researchgate.net Although modifications are often needed to optimize their properties for effective emission, the fundamental coumarin structure provides an excellent starting point for developing next-generation OLED materials. researchgate.net

Fluorescent Dyes and Optical Brighteners

One of the most established applications of this compound is as a fluorescent dye and an optical brightening agent. euroasiapub.orgnih.gov Its inherent ability to absorb ultraviolet light and re-emit it as visible blue light makes materials appear whiter and brighter. This property is exploited in various industrial products. As a fluorescent dye, it is essential for applications in biotechnology and diagnostics, where its strong fluorescence allows for enhanced detection and imaging capabilities. The excellent physical, thermal, and optical properties of the coumarin structure contribute to its utility in coloring fabrics and as a fluorophore in diverse applications. nih.gov

Photosensing Applications

The reactivity of the this compound structure under certain conditions allows for its use in photosensing. Researchers have designed and synthesized probes derived from this coumarin for the selective detection of specific ions and biomolecules. researchgate.net For example, a probe developed from aminothiophenol and 7-diethylamino-4-hydroxycoumarin demonstrated the ability to detect Cu²⁺ ions and the amino acid cysteine. researchgate.net Such chemosensors often work via a "turn-off" or "turn-on" fluorescence mechanism, where the presence of the target analyte causes a significant quenching or enhancement of the coumarin's fluorescence, enabling its detection. researchgate.net

Furthermore, derivatives have been investigated for their reverse saturable absorption (RSA) properties, where the material's absorption of light increases with increasing light intensity. whiterose.ac.uk This characteristic is crucial for developing optical limiters, which are devices that protect sensitive optical sensors from damage by high-intensity light sources like lasers. whiterose.ac.uk

Research in Cellular and Biochemical Mechanisms

The fluorescent nature of this compound makes it a powerful tool for elucidating complex biological processes at the molecular level.

Investigation of Molecular Targets and Biological Pathways

This compound and its derivatives are widely used as fluorescent probes to investigate molecular interactions and biological pathways. Their ability to bind to biomolecules and alter their fluorescence provides a method for detection and analysis.

Key research findings include:

Macrophage Migration Inhibitory Factor (MIF) Binding: Coumarin derivatives have been developed as fluorescent indicators for MIF binding assays. MIF is a cytokine involved in inflammatory responses, and these probes help in screening for potential therapeutic compounds that target MIF-related pathways.

Enzyme Inhibition Studies: Structure-activity relationship (SAR) studies have shown that modifications to the coumarin ring can lead to enhanced inhibition of enzymes like monoamine oxidase B (MAO-B), which is a target in neurodegenerative disease and some cancer therapies.

Antioxidant System Studies: In a study involving honeybees (Apis mellifera), 7-diethylamino-4-hydroxycoumarin was shown to significantly increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in the bees' hemolymph, suggesting an interaction with cellular antioxidant pathways. researchgate.net

Molecular Docking: In silico molecular docking studies have been used to investigate the binding properties of coumarin-based azo dyes against specific biological targets, such as the RpsA receptor, to understand their potential as antimicrobial agents. nih.gov

Cellular Imaging: The compound serves as a powerful tool for labeling and imaging, facilitating the visualization of cellular processes and interactions. nih.gov For instance, it can be used to track the uptake of molecules into living cells for drug delivery research. nih.gov

| Research Area | Target/Pathway | Application/Finding |

| Inflammatory Response | Macrophage Migration Inhibitory Factor (MIF) | Development of fluorescent probes for binding assays. |

| Enzyme Inhibition | Monoamine Oxidase B (MAO-B) | SAR studies show potential for enhanced inhibition. |

| Antioxidant Pathways | SOD, CAT, GPx enzymes in Apis mellifera | Compound increased antioxidant enzyme activity. researchgate.net |

| Antimicrobial Research | RpsA target receptor | In silico docking showed effective binding properties. nih.gov |

| Cellular Uptake | In vitro cell studies | Used as a fluorescent label to visualize molecular uptake. nih.gov |

Mechanisms of Fluorescence Quenching in Binding Studies (e.g., with Macrophage Migration Inhibitory Factor - MIF)

The fluorescent properties of coumarin derivatives, such as 7-hydroxycoumarins, are central to their use as probes in binding studies. A notable example is the investigation of their interaction with Macrophage Migration Inhibitory Factor (MIF), a cytokine implicated in inflammation and cancer.

Researchers have identified 7-hydroxycoumarin fluorophores that bind with high affinity to the tautomerase active site of MIF. nih.govajol.info This binding event is accompanied by a significant quenching, or reduction, in the compound's fluorescence. nih.gov Further analysis has revealed that this is a static quenching mechanism, meaning it results from the formation of a stable, non-fluorescent complex between the coumarin and the MIF protein, rather than from random collisional encounters. nih.gov

This reversible binding and the resulting fluorescence quenching have been leveraged to develop novel competition-based assays. nih.gov In these assays, other non-fluorescent molecules can be tested for their ability to bind to MIF by observing their capacity to displace the coumarin probe and restore its fluorescence. This provides a powerful tool for quantifying the binding affinity of new potential MIF inhibitors. nih.gov The favorable fluorogenic properties of these coumarins, including a large Stokes shift and high quantum yields, make them particularly suitable for such applications. nih.gov

Induction of Apoptosis Mechanisms at the Cellular Level

Coumarin derivatives have been extensively studied for their ability to induce apoptosis, or programmed cell death, in cancer cells. The mechanisms are often multifaceted, involving both intrinsic (mitochondrial) and extrinsic pathways.

Studies on structurally related compounds like 7-hydroxycoumarin and 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC) provide insight into these processes. For instance, 7-hydroxycoumarin has been shown to preferentially inhibit the proliferation of cisplatin-resistant ovarian cancer cells by inducing apoptosis. ajol.info This induction is linked to a caspase-dependent pathway, where the treatment leads to the activation of key executioner enzymes like caspase-3 and caspase-7. ajol.info The process is also marked by DNA fragmentation and cell cycle arrest at the G2/M phase. ajol.info

Similarly, DHMC induces selective, concentration-dependent apoptosis in human leukemic cells. nih.gov This effect involves the downregulation of anti-apoptotic proteins such as Bcl-xL and the proto-oncogene c-myc. nih.govnih.gov The induction of apoptosis can proceed through a p53-independent mechanism, highlighting the versatility of these compounds in targeting different cancer cell types. nih.gov

Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling network that promotes cell survival, growth, and proliferation. nih.govspringermedicine.com Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.govspringermedicine.comnih.gov